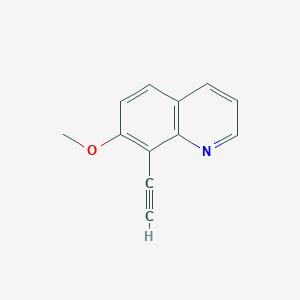

8-Ethynyl-7-methoxyquinoline

Beschreibung

8-Ethynyl-7-methoxyquinoline is a quinoline derivative featuring a methoxy group (-OCH₃) at position 7 and an ethynyl group (-C≡CH) at position 8. Quinoline derivatives are renowned for their structural versatility and applications in medicinal chemistry, materials science, and coordination chemistry.

Molecular Formula: C₁₂H₁₁NO (estimated based on quinoline backbone with substituents). Molecular Weight: ~185.22 g/mol (calculated). Key Features:

- Ethynyl Group: A strong electron-withdrawing substituent that may enhance reactivity in cross-coupling reactions (e.g., Sonogashira coupling) compared to halogens or alkyl groups.

- Methoxy Group: Enhances solubility and influences electronic properties via resonance effects.

Eigenschaften

Molekularformel |

C12H9NO |

|---|---|

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

8-ethynyl-7-methoxyquinoline |

InChI |

InChI=1S/C12H9NO/c1-3-10-11(14-2)7-6-9-5-4-8-13-12(9)10/h1,4-8H,2H3 |

InChI-Schlüssel |

CIHULXDLVAYRMC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 8-Ethynyl-7-methoxychinolin beinhaltet typischerweise die Einführung von Ethynyl- und Methoxygruppen in den Chinolinkern. Eine gängige Methode ist die übergangsmetallkatalysierte Kupplungsreaktion. So kann beispielsweise die Sonogashira-Kupplungsreaktion eingesetzt werden, um die Ethynylgruppe einzuführen. Diese Reaktion beinhaltet die Kupplung eines Arylhalogenids mit einem Alkin in Gegenwart eines Palladiumkatalysators und eines Kupfer-Katalysators unter basischen Bedingungen .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Chinolinderivate beinhalten oft großtechnische Batch- oder kontinuierliche Verfahren. Diese Verfahren nutzen ähnliche katalytische Systeme, sind aber für höhere Ausbeuten und Effizienz optimiert. Die Verwendung von mikrowellengestützter Synthese und Ansätzen der grünen Chemie, wie z. B. lösemittelfreie Bedingungen und wiederverwendbare Katalysatoren, werden ebenfalls untersucht, um den Prozess nachhaltiger zu gestalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Ethynyl-7-methoxychinolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen am Chinolinkern auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas, Palladiumkatalysator.

Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Chinolin-N-Oxiden führen, während die Reduktion verschiedene hydrierte Chinolinderivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

8-Ethynyl-7-methoxychinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.

Biologie: Es wird in der Untersuchung von Enzymwechselwirkungen und als fluoreszierende Sonde für die biologische Bildgebung verwendet.

Medizin: Chinolinderivate, darunter 8-Ethynyl-7-methoxychinolin, werden auf ihr Potenzial als Antikrebs-, antimikrobielle und antivirale Mittel untersucht.

Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Ethynyl-7-methoxychinolin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es in die DNA interkalieren und so die Replikation von Krebszellen hemmen. Es kann auch bestimmte Enzyme, wie z. B. Topoisomerasen, hemmen, die für die DNA-Replikation und -Reparatur entscheidend sind. Die Ethynylgruppe verstärkt seine Fähigkeit, kovalente Bindungen mit Zielproteinen zu bilden, was seine Wirksamkeit erhöht .

Ähnliche Verbindungen:

8-Hydroxychinolin: Bekannt für seine antimikrobiellen und antikanzerogenen Eigenschaften.

8-Aminochinolin: Wird zur Behandlung von Malaria eingesetzt.

7-Methoxychinolin: Teilt ähnliche Strukturmerkmale, aber es fehlt die Ethynylgruppe.

Einzigartigkeit: 8-Ethynyl-7-methoxychinolin ist einzigartig durch das Vorhandensein sowohl von Ethynyl- als auch von Methoxygruppen, die seine chemische Reaktivität und biologische Aktivität verstärken. Die Ethynylgruppe ermöglicht insbesondere eine zusätzliche Funktionalisierung und Wechselwirkung mit biologischen Zielstrukturen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht .

Wirkmechanismus

The mechanism of action of 8-Ethynyl-7-methoxyquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, inhibiting the replication of cancer cells. It can also inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair. The ethynyl group enhances its ability to form covalent bonds with target proteins, increasing its potency .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below compares structural features, molecular weights, and substituent effects of 8-Ethynyl-7-methoxyquinoline with similar compounds:

Key Observations :

- Planarity: Compounds like 4-Chloro-6,7-dimethoxyquinoline exhibit near-planar quinoline rings, which may enhance π-π stacking interactions in crystal structures .

Crystallographic and Physical Properties

- 4-Chloro-6,7-dimethoxyquinoline: Exhibits intramolecular C–H⋯Cl interactions and near-planar geometry, stabilizing its crystal lattice .

- 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride: Forms extended hydrogen-bonding networks involving water molecules and chloride ions .

Predicted Properties for 8-Ethynyl-7-methoxyquinoline:

- Potential for π-π stacking due to aromatic quinoline core.

- Ethynyl group may introduce steric constraints in crystal packing.

Biologische Aktivität

8-Ethynyl-7-methoxyquinoline (8E7MQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease. This article will explore the synthesis, biological properties, and potential therapeutic applications of 8E7MQ, supported by recent research findings and case studies.

Synthesis of 8-Ethynyl-7-methoxyquinoline

The synthesis of 8E7MQ typically involves the modification of 8-hydroxyquinoline derivatives. A common method includes the introduction of an ethynyl group at the 8-position and a methoxy group at the 7-position through various chemical reactions, including halogenation and nucleophilic substitution. The synthesis pathways can vary, but recent advancements have focused on optimizing yields and purity through multi-step synthetic routes .

Anticancer Properties

8E7MQ has shown promising anticancer activity in various studies. It acts as an inhibitor of several cancer-related pathways, particularly those involving cell proliferation and apoptosis. Research indicates that compounds derived from 8-hydroxyquinoline, including 8E7MQ, exhibit significant cytotoxic effects against different cancer cell lines:

- Mechanism of Action : The compound is believed to interfere with the Nedd8-activating enzyme (NAE) pathway, which is crucial for the regulation of protein degradation involved in tumor growth .

- Case Study : In vitro studies demonstrated that 8E7MQ exhibited IC50 values in the low micromolar range against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .

Antimicrobial Activity

In addition to its anticancer properties, 8E7MQ has been evaluated for its antimicrobial effects. It has demonstrated activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent:

- Antibacterial Activity : Studies have reported that derivatives of 8-hydroxyquinoline possess significant antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, one derivative showed an inhibition zone comparable to standard antibiotics .

- Broad-Spectrum Potential : The compound has also been investigated for its potential against antibiotic-resistant strains, highlighting its importance in addressing emerging health threats .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.